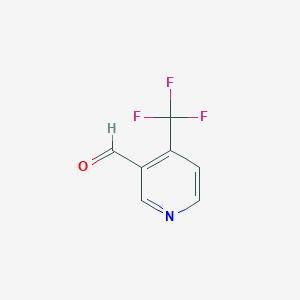

4-(Trifluoromethyl)nicotinaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXJOJOYYLHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Trifluoromethyl Nicotinaldehyde and Its Precursors

Strategies for Regioselective Trifluoromethylation of Pyridine (B92270) Rings

The introduction of a trifluoromethyl (CF3) group onto a pyridine ring is a foundational step in synthesizing the target molecule's precursors. The strong electron-withdrawing nature of the CF3 group can significantly alter the chemical properties of the pyridine ring, making its regioselective installation crucial. nih.gov Several robust methods have been developed to control the position of trifluoromethylation.

One of the most effective and widely used strategies for constructing trifluoromethylated pyridines is to build the pyridine ring from acyclic precursors that already contain the CF3 group. nih.gov This "building block" approach ensures the unambiguous placement of the trifluoromethyl substituent at the desired position. Cyclocondensation reactions involve the molecular assembly of the pyridine ring from smaller, fluorinated synthons. researchoutreach.org A variety of trifluoromethyl-containing compounds serve as key starting materials for these reactions. nih.govresearchoutreach.org For instance, the agrochemical flonicamid (B1672840), which features a 4-trifluoromethylpyridine core, is produced through a condensation reaction involving ammonia. researchoutreach.org

These methods offer high regioselectivity, as the position of the CF3 group is predetermined by the structure of the starting material. The reactions typically involve the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent with an amine source (like ammonia) and another carbonyl component. researchoutreach.org

Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis This table is interactive. Users can sort and filter data.

| Building Block Name | Chemical Formula | Typical Application |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | Synthesis of various TFMP derivatives |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C6H7F3O2 | Used in Horner–Wadsworth–Emmons reactions for pyridone intermediates nih.gov |

| Trifluoroacetyl chloride | C2ClF3O | Precursor in multi-step cyclization reactions google.com |

| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 | Versatile building block for TFMPs nih.gov |

A classic and industrially significant method for introducing a trifluoromethyl group is through a halogen-fluorine exchange reaction, often referred to as the Swarts reaction. nih.govwikipedia.org This process typically involves the conversion of a trichloromethyl (-CCl3) group into a trifluoromethyl (-CF3) group. The reaction is carried out by treating a (trichloromethyl)pyridine compound with a fluorinating agent, most commonly anhydrous hydrogen fluoride (B91410) (HF). google.com

The reaction is often performed under pressure and at elevated temperatures, and frequently requires a catalyst to facilitate the exchange. Metal halides, such as antimony trifluoride (SbF3), ferric chloride (FeCl3), or tin tetrachloride (SnCl4), are effective catalysts for this transformation. wikipedia.orggoogle.com This methodology is a cornerstone of industrial TFMP production due to its efficiency in converting readily available chlorinated precursors into the desired fluorinated products. nih.govgoogle.com

A more specialized strategy for forming trifluoromethyl groups involves the oxidative desulfurization-fluorination of sulfur-containing precursors. This method can convert compounds like dithiocarbonates (xanthates) or thioethers into trifluoromethyl or difluoromethyl groups. rsc.orgelsevierpure.comresearchgate.net The reaction typically employs a combination of a fluoride source, such as a hydrogen fluoride-pyridine complex (HF-Py), and an N-haloimide oxidant like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). elsevierpure.comresearchgate.net

While not as common as cyclocondensation or halogen exchange for producing simple trifluoromethylpyridines, this protocol offers a valuable pathway from sulfur-containing heterocyclic starting materials. For example, a trifluoromethyl-3-cyano-2(1H)-pyridinethione could potentially serve as a substrate for such a transformation. acs.org The reaction proceeds by oxidative activation of the sulfur group, followed by displacement with fluoride ions to build up the CF3 moiety.

Functional Group Interconversions for Aldehyde Moiety Introduction

Once a suitable 4-trifluoromethylpyridine precursor is obtained, the next critical phase is the introduction of the aldehyde group at the 3-position (the nicotinaldehyde framework). This is typically achieved through the manipulation of other functional groups already present on the ring.

A direct and reliable route to 4-(trifluoromethyl)nicotinaldehyde is the oxidation of its corresponding primary alcohol, [4-(trifluoromethyl)pyridin-3-yl]methanol. While specific literature detailing this exact transformation is sparse, the oxidation of primary alcohols to aldehydes is a fundamental and well-established process in organic synthesis. Standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidations are routinely used for this purpose and would be applicable here.

Alternatively, the aldehyde can be synthesized by the reduction of a derivative of 4-(trifluoromethyl)nicotinic acid. The synthesis of 4-(trifluoromethyl)nicotinic acid itself is well-documented, often starting from trifluoromethyl-containing building blocks. google.comchemicalbook.comgoogle.com A common synthetic sequence involves:

Conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester.

Controlled reduction of this derivative to the aldehyde. For example, acid chlorides can be reduced to aldehydes via catalytic hydrogenation over a poisoned palladium catalyst (the Rosenmund reduction). Esters can be reduced using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Table 2: Synthetic Pathways to the Aldehyde Moiety This table is interactive. Users can sort and filter data.

| Precursor | Key Transformation | Reagents/Reaction Type | Product |

|---|---|---|---|

| [4-(Trifluoromethyl)pyridin-3-yl]methanol | Oxidation | PCC, PDC, Swern Oxidation | This compound |

Directly introducing a formyl (-CHO) group onto the pyridine ring is another potential strategy. Standard electrophilic formylation methods like the Vilsmeier-Haack reaction are generally ineffective for electron-deficient heterocycles like pyridine. However, a powerful alternative is directed ortho-metalation.

This approach involves the deprotonation of the pyridine ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent. For 4-trifluoromethylpyridine, deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is expected to occur at the C-3 position, which is adjacent to the ring nitrogen. The resulting 3-lithiated pyridine species can then react with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to yield this compound after an aqueous workup. This strategy has been successfully applied to similar substituted pyridine systems, demonstrating its utility for installing functional groups at specific positions. nbuv.gov.ua

Multi-Component Reactions and Cascade Cyclizations in the Synthesis of Substituted Nicotinaldehydes

One notable MCR is the Kröhnke pyridine synthesis, which can be adapted for trifluoromethylated compounds. For instance, a multicomponent approach has been developed for 2-trifluoromethyl pyridines, reacting chalcones with 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide and ammonium (B1175870) acetate. researchgate.net This reaction proceeds through a sequence initiated by a Michael addition, followed by intramolecular cyclization and elimination steps. researchgate.net While this example yields a 2-substituted pyridine, the principles are applicable to the synthesis of other isomers. The construction of the pyridine ring is often achieved by the cyclo-condensation of smaller, fluorinated building blocks. researchoutreach.org

Cascade cyclizations are also powerful tools. For example, Brønsted acid-catalyzed carbocyclization cascades can generate fused polycyclic systems by coupling simple building blocks like an aldehyde and an alkynyl alcohol in a one-pot sequence that forges multiple new bonds and rings. nih.gov Another strategy involves the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to synthesize substituted quinolines, demonstrating the utility of cascade processes in forming nitrogen-containing aromatic rings. mdpi.com These methodologies showcase the potential for creating substituted pyridine rings, the core of nicotinaldehydes, through highly efficient, bond-forming sequences.

For the direct synthesis of precursors to this compound, such as 4-trifluoromethylnicotinic acid, multi-step pathways that can be conceptualized as a linear cascade are employed. A reported synthesis starts with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, which undergo cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. google.com This intermediate is then subjected to chlorination and subsequent catalytic hydrogenolysis and hydrolysis to yield the target 4-trifluoromethylnicotinic acid. google.com

Flow Chemistry Applications in the Synthesis of Trifluoromethylated Heterocycles

Flow chemistry, the practice of performing chemical reactions in a continuous stream through a reactor, offers significant advantages for the synthesis of trifluoromethylated heterocycles. acs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. tue.nl The ability to handle hazardous reagents and unstable intermediates is a key benefit, as these species can be generated and consumed in situ, minimizing risk. acs.orguc.pt

The synthesis of trifluoromethylated N-heterocycles has been successfully transferred from batch to continuous-flow systems. acs.org For example, a one-pot, continuous-flow synthesis of various trifluoromethylated heterocycles has been developed. The process involves pumping solutions of an amine reagent with triethylamine (B128534) and trifluoroacetic anhydride (B1165640) (TFAA) through a T-mixer into a heated coil reactor. acs.org This method proved robust and scalable, enabling the synthesis of gram quantities of the target compounds without technical issues. acs.org

Another innovative flow chemistry approach addresses the trifluoromethylation of molecules using widely available precursors. acs.org Researchers have developed a method where chlorinated precursors are passed through a packed column of cesium fluoride to generate reactive trifluoromethylated anions on demand. These anions are then channeled directly into nucleophilic substitution reactions to produce a range of compounds bearing trifluoromethylated nitrogen, oxygen, or sulfur atoms. acs.org This on-demand generation streamlines the synthesis and reduces waste. acs.org Flow reactors are also ideal for photochemical reactions, such as the visible-light photocatalytic trifluoromethylation of heterocycles using CF₃I gas, allowing for precise control and safe handling of gaseous reagents. tue.nl

Iii. Reactivity and Mechanistic Investigations of 4 Trifluoromethyl Nicotinaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Group

The aldehyde functional group in 4-(trifluoromethyl)nicotinaldehyde is a primary site for both electrophilic and nucleophilic attacks, leading to a diverse range of chemical reactions.

Condensation Reactions with Amines and Other Nucleophiles

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reactivity is analogous to that of other aldehydes, such as 4-trifluoromethylbenzaldehyde, which also condenses with amines. wikipedia.org These reactions are fundamental in the synthesis of various heterocyclic and acyclic compounds.

Furthermore, the electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by a variety of other nucleophiles. For instance, in three-component condensation reactions involving β-ketonitriles and secondary cyclic amines, the aldehyde acts as an electrophile. mdpi.comresearchgate.net These reactions can proceed through an initial Knoevenagel condensation, followed by a subsequent nucleophilic aromatic substitution. mdpi.comresearchgate.net

The table below summarizes the types of condensation reactions involving this compound and related aldehydes.

| Nucleophile | Reagent Example | Product Type |

| Primary Amines | Various | Imines (Schiff Bases) |

| Secondary Cyclic Amines | Pyrrolidine | Intermediate for tetrahydropyran (B127337) derivatives |

| β-Ketonitriles | 3-oxopropanenitrile | Intermediate for substituted nitriles |

Aldol (B89426) Reactions and Related Carbon-Carbon Bond Formations

Aldol reactions represent a crucial class of carbon-carbon bond-forming reactions where an enolate ion reacts with a carbonyl compound. wikipedia.orgpressbooks.pub In the context of this compound, the aldehyde group serves as the electrophilic partner, reacting with enolates derived from ketones or other aldehydes. nih.gov The trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating these reactions.

These reactions can be highly stereoselective, with the potential to form new chiral centers. The stereochemical outcome of aldol reactions can be influenced by the choice of catalyst and reaction conditions. For example, cinchona alkaloid derivatives have been used as catalysts in enantioselective aldol reactions. buchler-gmbh.com The development of complex molecules, such as the marine natural product phorboxazole B, has relied on intricate aldol reaction strategies to establish key stereocenters. williams.edu

The general scheme for an aldol addition reaction is as follows:

Step 1: Enolate Formation: A base abstracts an α-hydrogen from a carbonyl compound to form a nucleophilic enolate.

Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of this compound.

Step 3: Protonation: The resulting alkoxide is protonated to yield a β-hydroxy aldehyde.

Subsequent dehydration of the aldol addition product can lead to the formation of an α,β-unsaturated aldehyde, in a process known as aldol condensation. pressbooks.pub

Role of the Trifluoromethyl Group in Modulating Reaction Pathways and Selectivity

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and significant steric presence.

Inductive Effects on the Pyridine (B92270) Ring and Aldehyde Carbonyl

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect). rsc.org This effect significantly influences the electron distribution within the pyridine ring and the attached aldehyde group. The electronegativity of the trifluoromethyl group is notable, contributing to its classification as a potent electron-withdrawing substituent. jst.go.jp

This inductive withdrawal of electron density deactivates the pyridine ring towards electrophilic substitution and simultaneously increases the electrophilicity of the carbonyl carbon in the aldehyde group. wikipedia.org The enhanced partial positive charge on the carbonyl carbon makes it more susceptible to attack by nucleophiles, thereby accelerating reactions such as condensations and aldol additions. The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups. ossila.com

| Property | Description |

| Electron-Withdrawing Nature | The CF3 group strongly pulls electron density towards itself. |

| Pyridine Ring Deactivation | The pyridine ring becomes less reactive towards electrophiles. |

| Carbonyl Carbon Activation | The aldehyde's carbonyl carbon becomes more electrophilic and reactive towards nucleophiles. |

Steric Considerations in Catalytic and Stereoselective Transformations

The trifluoromethyl group is sterically demanding, which can significantly impact the approach of reactants and catalysts to the reactive sites of the molecule. nih.govyoutube.comyoutube.com This steric hindrance can be a critical factor in determining the regioselectivity and stereoselectivity of a reaction.

In catalytic processes, the size of the trifluoromethyl group can influence how the substrate binds to the active site of a catalyst. This can lead to preferential formation of one stereoisomer over another. For instance, in asymmetric catalysis, the steric bulk of the CF3 group can be exploited to achieve high levels of enantioselectivity. However, excessive steric hindrance can also impede reactions, as seen in some cases where bulky groups hinder the approach of nucleophiles. acs.org

Mechanistic Elucidation of Key Transformations Involving this compound

Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. For reactions involving this compound, mechanistic studies often focus on the sequence of bond-forming and bond-breaking events.

For example, in three-component reactions, a key mechanistic question is the order of the reaction steps. It has been proposed that in the condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897) (a related compound), and secondary cyclic amines, the Knoevenagel condensation occurs first, followed by a nucleophilic aromatic substitution. mdpi.comresearchgate.net This is attributed to the increased reactivity of the Knoevenagel adduct towards nucleophilic substitution due to the strong electron-withdrawing nature of the newly formed group. mdpi.com

Mechanistic investigations can involve a combination of experimental techniques, such as the isolation and characterization of intermediates, kinetic studies, and computational modeling. These studies provide insights into the transition states and intermediates that govern the reaction pathway, ultimately allowing for greater control over the reaction outcome.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient intermediates in the reactions of this compound are paramount for elucidating reaction mechanisms. Various spectroscopic techniques are employed to monitor the formation and decay of these species in real-time.

Detailed research into the specific reactions of this compound has utilized techniques such as in-situ Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to identify key intermediates. For instance, in condensation reactions, the initial adducts formed between the aldehyde and the nucleophile can often be detected. The strong electron-withdrawing nature of the trifluoromethyl group can stabilize certain intermediates, making them more amenable to spectroscopic observation.

While specific studies directly detailing the spectroscopic monitoring of reaction intermediates for this compound are not extensively available in the public domain, the general methodologies applied to similar aromatic and heterocyclic aldehydes are relevant. These would include monitoring changes in the vibrational frequencies of the carbonyl group (C=O) and the formation of new characteristic peaks corresponding to intermediates such as hemiaminals or aldol adducts.

Table 1: Spectroscopic Techniques for Monitoring Reaction Intermediates

| Spectroscopic Technique | Information Obtained | Potential Intermediates for this compound Reactions |

| In-situ FT-IR Spectroscopy | Changes in vibrational frequencies, identification of functional groups. | Hemiaminals, hemiacetals, tetrahedral intermediates in nucleophilic addition. |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation of intermediates, monitoring reaction progress. | Imine formation, enamine intermediates, cyclization products. |

| UV-Vis Spectroscopy | Detection of conjugated systems and chromophoric intermediates. | Colored intermediates, charge-transfer complexes. |

| Mass Spectrometry | Identification of molecular weight of intermediates. | Trapped intermediates, reaction byproducts. |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into the factors influencing the speed of reactions involving this compound. By determining the reaction order, rate constants, and activation parameters, a deeper understanding of the reaction mechanism can be achieved.

The rate of reactions involving this compound is significantly influenced by the electronic effects of the trifluoromethyl group, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This generally leads to faster rates of nucleophilic attack compared to unsubstituted or electron-donating group-substituted analogues.

Kinetic analyses are typically performed by monitoring the change in concentration of reactants or products over time using spectroscopic methods (e.g., UV-Vis or NMR) or chromatographic techniques (e.g., HPLC or GC). The data obtained are then fitted to appropriate rate laws to extract kinetic parameters.

While specific, publicly accessible kinetic data for reactions of this compound are scarce, the principles of chemical kinetics suggest that its reactions would be sensitive to reactant concentrations, temperature, and the nature of the solvent and catalyst used.

Table 2: Factors Influencing Reaction Rates of this compound

| Factor | Expected Influence on Reaction Rate | Method of Investigation |

| Reactant Concentration | Rate is typically dependent on the concentration of the aldehyde and the nucleophile. | Method of initial rates, integral method. |

| Temperature | Rate generally increases with temperature. | Arrhenius plots to determine activation energy. |

| Catalyst | Presence and concentration of acid or base catalysts can significantly alter the rate. | Comparison of catalyzed vs. uncatalyzed reaction rates. |

| Solvent Polarity | Can influence the stability of reactants, transition states, and intermediates. | Studying the reaction in a series of solvents with varying polarity. |

Further experimental research is needed to populate these tables with specific data for the reactions of this compound, which would be invaluable for optimizing synthetic protocols and for the computational modeling of its reactivity.

Iv. Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The inherent reactivity of 4-(Trifluoromethyl)nicotinaldehyde makes it an ideal substrate for constructing a wide array of heterocyclic systems. The aldehyde functional group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation, while the trifluoromethylated pyridine (B92270) ring forms the core of the resulting scaffold. Such functionalized pyridines are considered valuable building blocks for developing new drugs, agrochemicals, and materials. rsc.org

The quinoline (B57606) scaffold is a common feature in bioactive and pharmaceutical compounds. thieme.de The incorporation of a trifluoromethyl group onto this ring system can impart unique biological properties, as seen in the antimalarial drug mefloquine. thieme.de this compound is a prime candidate for synthesizing substituted quinolines via established cyclization reactions where an aldehyde is a key reactant.

In reactions such as the Friedländer annulation, the aldehyde group of this compound can undergo condensation with a 2-aminoaryl ketone or aldehyde to form the corresponding trifluoromethyl-substituted quinoline. Similarly, in the Doebner-von Miller reaction, it can react with anilines and α,β-unsaturated carbonyl compounds to yield quinolines. These methods highlight the aldehyde's role as a linchpin in forming the heterocyclic ring. The development of novel methods, such as nickel-catalyzed cycloadditions, further underscores the ongoing importance of creating new pathways to trifluoromethyl-quinolines. thieme.de

Table 1: Representative Aldehyde-Based Quinoline Syntheses

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group (e.g., an aldehyde) | Substituted Quinoline |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated aldehyde/ketone (can be formed in situ from aldehydes) | Substituted Quinoline |

The aldehyde functionality of this compound enables its participation in cyclocondensation reactions to create fused pyridine systems. These reactions involve the combination of the aldehyde with a molecule containing two reactive sites, leading to the formation of a new ring fused to the initial pyridine core. For example, reaction with compounds containing active methylene (B1212753) groups and a nucleophilic group (e.g., amino, thiol, or hydroxyl groups) can lead to the formation of fused heterocycles like thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrido[2,3-d]pyrimidines.

This strategy is analogous to established syntheses in which a trifluoromethyl-containing building block is used to construct a pyridine ring as part of a larger system, such as in the synthesis of the herbicides dithiopyr (B166099) and thiazopyr. nih.gov In these cases, a cyclocondensation reaction is a key step in forming the core heterocyclic structure. nih.gov

Beyond simple fused systems, this compound is a precursor for elaborate polycyclic frameworks that contain multiple nitrogen atoms. These complex structures are of significant interest in materials science and medicinal chemistry. A pertinent example is the synthesis of terpyridines, which are powerful metal-chelating ligands. Research has demonstrated the synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine, a polycyclic nitrogen-containing framework. researchgate.net While the reported synthesis started from β-aminovinyl ketones, the aldehyde group of this compound provides a versatile and alternative entry point for constructing such complex architectures through sequential condensation or multi-component reactions.

Precursor for Chirality Introduction in Synthetic Pathways

The introduction of stereocenters into fluorinated molecules is a critical task in modern drug discovery. The aldehyde group of this compound is an ideal handle for introducing chirality through asymmetric synthesis, creating valuable chiral building blocks.

The aldehyde group is highly susceptible to a variety of asymmetric transformations, often mediated by organocatalysts. mdpi.com These reactions allow for the stereocontrolled functionalization of the molecule, establishing a defined three-dimensional structure. For this compound, this includes:

Asymmetric α-Functionalization : Although the aldehyde lacks an α-proton for direct enamine catalysis, related transformations on similar aldehyde structures are well-documented. Organocatalytic methods for asymmetric α-amination, α-hydroxylation, and α-fluorination of aldehydes have been developed, showcasing the potential for functionalizing positions adjacent to the aldehyde group in related precursors. mdpi.com

Nucleophilic Addition to the Carbonyl : The aldehyde's carbonyl carbon is electrophilic and can be attacked by nucleophiles in an enantioselective manner. For instance, the photoredox-organocatalyzed addition of trifluoromethyl radicals to aldehydes can generate a new stereocenter with high enantiomeric excess. Current time information in Bangalore, IN. Subsequent reduction of the resulting ketone would yield a chiral alcohol.

Asymmetric Reduction and Alkylation : The aldehyde can be asymmetrically reduced to a chiral primary alcohol or undergo asymmetric alkylation (e.g., using Grignard or organolithium reagents in the presence of a chiral ligand) to form chiral secondary alcohols.

These transformations are pivotal as they convert an achiral starting material into a single enantiomer of a chiral product. rsc.org

Table 2: Examples of Asymmetric Aldehyde Transformations

| Transformation | Reagent/Catalyst System | Product Type |

|---|---|---|

| Asymmetric Amination | Dialkyl Azodicarboxylate / Proline-derived catalyst | Chiral α-Hydrazino Aldehyde |

| Asymmetric Hydroxylation | Oxidant / Chiral Amine-Amide Catalyst | Chiral α-Hydroxy Aldehyde |

| Asymmetric Alkylation | Organometallic Reagent / Chiral Ligand | Chiral Secondary Alcohol |

The successful asymmetric transformation of the aldehyde group on this compound directly yields chiral fluorinated pyridine derivatives. These molecules, which combine a stereocenter, a trifluoromethyl group, and a pyridine ring, are highly valuable intermediates in pharmaceutical and agrochemical research. jst.go.jp

For example, the enantioselective transformations described previously can lead to a range of valuable chiral products:

Chiral β-Trifluoromethyl Amines : These can be produced via a reductive amination sequence on the aldehyde product without significant loss of enantioselectivity. Current time information in Bangalore, IN.

Chiral Alcohols and Acids : Simple reduction or oxidation of the aldehyde product can generate β-hydroxy and α-trifluoromethyl acids, which are key building blocks for other complex heterocycles. Current time information in Bangalore, IN.

The ability to generate these chiral fluorinated pyridine derivatives from a common starting material like this compound highlights its strategic importance in synthetic pathways that prioritize stereochemical control.

Role in Cross-Coupling Chemistry and Functionalization Strategies

This compound is primed for participation in a variety of cross-coupling and functionalization reactions. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, influences its reactivity, while the aldehyde group offers a handle for derivatization or can act as a directing group in certain transformations. To utilize this compound in cross-coupling reactions, it would typically first be halogenated at one of the available ring positions (e.g., C2, C5, or C6).

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.gov While direct examples involving this compound are not extensively documented in the literature, the reactivity of structurally similar halogenated nicotinaldehyde derivatives provides a strong precedent for its potential applications. These reactions demonstrate the compatibility of the aldehyde group under typical Suzuki-Miyaura conditions and the utility of the nicotinaldehyde scaffold for creating complex biaryl structures.

Research has shown that halogenated nicotinaldehydes are effective substrates in palladium-catalyzed Suzuki-Miyaura couplings. For instance, the chemoselective cross-coupling of 5-bromo-2-tosyloxynicotinaldehyde has been developed to produce various 2,3,5-trisubstituted pyridines. researchgate.net This methodology highlights the ability to selectively couple at the bromine-substituted position while the tosylate and aldehyde groups remain intact, offering a pathway to polysubstituted pyridine aldehydes. researchgate.net

In a notable study, various boronic acids were successfully coupled with 5-bromo-2-tosyloxynicotinaldehyde using a palladium catalyst system. The reaction conditions and yields demonstrate the versatility of this transformation. researchgate.net

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-tosyloxynicotinaldehyde with Various Boronic Species researchgate.net

| Boronic Species (Coupling Partner) | Catalyst System | Product Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(dba)₂, TBAB, tfp, K₂CO₃, THF/H₂O, 40°C | 92 |

| 4-Methoxyphenylboronic acid | Pd(dba)₂, TBAB, tfp, K₂CO₃, THF/H₂O, 40°C | 95 |

| 4-(Trifluoromethyl)phenyl]boronic acid | Pd(dba)₂, TBAB, tfp, K₂CO₃, THF/H₂O, 40°C | 85 |

| 2-Thiopheneboronic acid | Pd(dba)₂, PCy₃·HBF₄, K₂CO₃, THF/H₂O, 80°C | 70 |

| 1H-Pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dba)₂, PCy₃·HBF₄, K₂CO₃, THF/H₂O, 80°C | 60 |

Data sourced from research on the chemoselective coupling of a nicotinaldehyde derivative. researchgate.net

Similarly, other metal-catalyzed cross-coupling reactions like the Sonogashira coupling, which forms C-C bonds between terminal alkynes and aryl or vinyl halides, are plausible synthetic routes. nih.gov The application of these methods to a halogenated derivative of this compound would provide access to a diverse range of alkynyl- and aryl-substituted pyridines, further expanding its synthetic utility.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials like halides. researchgate.net For the pyridine ring in this compound, there are three available C-H bonds (at C2, C5, and C6) that could potentially be functionalized. The regioselectivity of such reactions is governed by a combination of the inherent electronic properties of the ring and the directing effects of the existing substituents.

The pyridine nitrogen makes the C2 and C6 positions electron-deficient and susceptible to nucleophilic attack or metallation. The powerful electron-withdrawing nature of the -CF₃ group at C4 further deactivates the entire ring towards electrophilic attack but enhances its susceptibility to metallation or nucleophilic addition. The aldehyde group (-CHO) at C3 is also an electron-withdrawing group and can act as a directing group in certain metal-catalyzed C-H activation reactions. nih.gov

Potential C-H Functionalization Strategies:

Aldehyde as a Directing Group: In transition metal-catalyzed reactions, the aldehyde can act as a directing group, typically favoring ortho-functionalization. For this compound, this would imply functionalization at the C2 position. However, some studies have shown that aldehyde directing groups can lead to modest yields, and the reaction's success is highly dependent on the specific catalytic system employed. acs.org In some cases, the aldehyde itself can be cleaved under the reaction conditions. nih.gov

Minisci-type Radical Reactions: The electron-deficient character of the pyridine ring makes it an excellent substrate for Minisci-type reactions, which involve the addition of nucleophilic carbon-centered radicals. These reactions typically show a preference for the C2 and C6 positions. The presence of the strongly deactivating -CF₃ group at C4 would reinforce this selectivity.

Transition Metal-Catalyzed C-H Arylation: Palladium-catalyzed C-H arylation often relies on the electronic nature of the substrate. For electron-poor pyridines, functionalization at the C2 or C3 position can be achieved. For instance, C3-arylation of pyridines has been accomplished using specialized ligands that override the intrinsic preference for C2-functionalization. beilstein-journals.org The combined electronic influence of the C3-aldehyde and C4-trifluoromethyl groups would likely direct functionalization to the C2, C5, or C6 positions depending on the specific mechanism of the catalytic cycle.

While specific examples of C-H functionalization performed on this compound are not yet prevalent in the literature, the established principles of pyridine reactivity provide a clear framework for its potential in these advanced synthetic methodologies. researchgate.netnih.gov

V. Research in Medicinal Chemistry Applications

Design and Synthesis of Bioactive Trifluoromethylated Pyridine (B92270) Derivatives

The synthesis of bioactive trifluoromethylated pyridine derivatives often utilizes 4-(Trifluoromethyl)nicotinaldehyde as a key intermediate. The aldehyde group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

One common approach involves the conversion of the aldehyde to other functional groups, which can then be further modified. For instance, oxidation of the aldehyde group leads to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid, a valuable precursor for the synthesis of amides and esters. A patented method for preparing 4-trifluoromethylnicotinic acid involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent catalytic hydrogenolysis and hydrolysis. nih.gov

Furthermore, the aldehyde can participate in condensation reactions with various amines to form imines, or with activated methylene (B1212753) compounds to generate α,β-unsaturated systems, which are versatile intermediates for the synthesis of a wide array of heterocyclic compounds.

A notable example of a drug synthesized from a related trifluoromethylated pyridine intermediate is Doravirine, a non-nucleoside reverse transcriptase inhibitor. While the exact synthesis of its 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (B1586022) intermediate is not detailed in the literature, it highlights the importance of such building blocks in developing modern pharmaceuticals. researchgate.net

Table 1: Examples of Bioactive Trifluoromethylated Pyridine Derivatives and their Precursors

| Derivative Class | Precursor/Intermediate | Synthetic Transformation | Potential Application | Reference |

| Nicotinic Acids | This compound | Oxidation | Synthesis of amides, esters | nih.gov |

| Imines | This compound | Condensation with amines | Heterocycle synthesis | biosynth.com |

| Pyridones | 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | Hydrolysis | Antiviral (e.g., Doravirine) | researchgate.netnih.gov |

Modulation of Biological Activity through Trifluoromethyl Group Incorporation

The trifluoromethyl (-CF3) group is a powerful modulator of biological activity. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the therapeutic profile of a drug molecule. apolloscientific.co.uk The introduction of a -CF3 group can lead to:

Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. apolloscientific.co.uk

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug. apolloscientific.co.uk

Improved Membrane Permeability: The lipophilic nature of the -CF3 group can facilitate the passage of a drug molecule across biological membranes. nih.gov

For example, in the development of the anti-cancer drug Pexidartinib, the replacement of a benzene (B151609) ring with a pyridine ring and the presence of a trifluoromethyl group contributed to a twofold increase in inhibitory activity against its target kinase. researchgate.net

Scaffold for Potential Pharmaceutical Agents Targeting Specific Biological Pathways

The this compound moiety serves as a versatile scaffold for the design of pharmaceutical agents targeting a range of biological pathways. Its derivatives have been investigated for various therapeutic applications, including:

Anticancer Agents: Derivatives of 4-trifluoromethylimidazole have been studied for their cytotoxic effects against cancer cell lines. nih.gov

Antiviral Agents: As seen with Doravirine, trifluoromethylated pyridines are effective inhibitors of viral enzymes. researchgate.net

Enzyme Inhibitors: The electrophilic nature of the aldehyde group in this compound and the unique properties of the trifluoromethyl group make its derivatives promising candidates for enzyme inhibitors. nih.gov

The structural framework of this compound allows for systematic modifications to optimize activity against specific targets.

Investigations into Enzyme Inhibition and Receptor Modulation

The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for the development of enzyme inhibitors and receptor modulators.

Structure-Activity Relationship (SAR) Studies of Nicotinaldehyde-Derived Ligands

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For nicotinaldehyde-derived ligands, SAR studies have revealed key insights. For instance, in a series of nicotinamide (B372718) derivatives investigated for antifungal activity, the position of substituents on the pyridine ring was found to be critical for their efficacy. mdpi.com

In the context of this compound, SAR studies would involve synthesizing a library of derivatives with modifications at various positions of the pyridine ring and the aldehyde group. By systematically altering these structural features and evaluating the biological activity of the resulting compounds, researchers can identify the key molecular determinants for potent and selective inhibition of a particular enzyme or receptor. For example, studies on 4-trifluoromethylimidazole derivatives showed a significant relationship between their cytotoxicity and absolute electron negativity. nih.gov

Molecular Docking and Computational Approaches in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand the interactions between a ligand and its target protein at the molecular level.

For derivatives of this compound, molecular docking studies can provide valuable information about their binding modes within the active site of an enzyme or the binding pocket of a receptor. This information can guide the rational design of more potent and selective inhibitors. For example, docking studies of curcumin (B1669340) analogs with the ErbB4 receptor have helped to understand their synergistic inhibitory effects. researchgate.net Computational approaches, such as Density Functional Theory (DFT), can also be used to calculate the electronic properties of these molecules, which can be correlated with their biological activity. nih.gov

Development of Diagnostic Agents and Molecular Probes Incorporating the this compound Moiety

While the primary focus of research on this compound has been on therapeutic applications, its unique properties also make it a potential candidate for the development of diagnostic agents and molecular probes. The aldehyde group can be used to conjugate the molecule to other entities, such as fluorescent dyes or radioisotopes, to create imaging agents.

Fluorescent molecular probes are powerful tools for visualizing biological processes in real-time. sigmaaldrich.com The design of such probes often involves a fluorophore, a linker, and a recognition motif. The this compound moiety could potentially serve as a recognition element for specific enzymes or receptors. Upon binding, a change in the fluorescence properties of the probe could provide a detectable signal. While specific examples of diagnostic agents derived directly from this compound are not yet widely reported, the general principles of probe design suggest its potential in this area.

Vi. Research in Agrochemical Applications

Synthesis of Crop Protection Products Containing Trifluoromethylpyridine Scaffolds

The development of effective agrochemicals often relies on the efficient synthesis of key intermediates, or building blocks, that can be elaborated into a final product. 4-(Trifluoromethyl)nicotinaldehyde and its direct oxidation product, 4-(Trifluoromethyl)nicotinic acid, are crucial precursors in the synthesis of certain pesticides. chemicalbook.com The 4-trifluoromethylpyridine structure is notably present in the insecticide flonicamid (B1672840), which is effective against aphids. researchoutreach.org Research has shown that the synthesis of flonicamid involves intermediates derived from this 4-substituted pyridine (B92270) core. chemicalbook.comresearchoutreach.org

The general approach involves leveraging the aldehyde or carboxylic acid group of the 4-(trifluoromethyl)pyridine (B1295354) precursor to build more complex structures. For instance, the synthesis of nicotinamide (B372718) derivatives, a class of compounds investigated for insecticidal properties, can be achieved through condensation reactions. researchoutreach.org The aldehyde provides a reactive site for forming carbon-nitrogen bonds, which is fundamental to constructing the amide linkage in molecules like flonicamid.

Furthermore, the trifluoromethylpyridine framework can be assembled through cyclocondensation reactions using trifluoromethyl-containing building blocks. nih.govresearchgate.net However, the use of pre-functionalized pyridines like this compound offers a more direct route to specific target molecules. The synthesis of various heterocyclic compounds containing the trifluoromethylpyridine scaffold, such as thieno[2,3-b]pyridines and pyrido[3',2':4,5]thieno[3,2-d] pyrimidines, starts from functionalized pyridines, demonstrating the utility of such precursors in creating a diverse range of potential agrochemicals. nih.gov

Evaluation of Biological Activity against Pests (e.g., Insecticidal, Fungicidal, Herbicidal Properties)

Derivatives synthesized from trifluoromethylpyridine scaffolds, including those originating from this compound, have been evaluated for a wide spectrum of biological activities essential for crop protection. chigroup.site

Insecticidal Properties

Research has demonstrated significant insecticidal activity from compounds incorporating the trifluoromethylpyridine moiety. A series of novel trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety exhibited potent activity against several major agricultural pests. rsc.orgrsc.org Many of the synthesized compounds showed 100% mortality against the armyworm Mythimna separata and the diamondback moth Plutella xylostella at a concentration of 500 mg L⁻¹. rsc.orgrsc.org Further testing revealed strong dose-dependent activity, with some compounds showing efficacy comparable to commercial standards. rsc.org

For example, in one study, compounds E18 (containing a 4-Cl substituent on the benzene (B151609) ring) and E27 (containing a 2,4-di-Cl substitution) showed high lethality against M. separata, with LC₅₀ values close to that of the commercial insecticide avermectin. rsc.orgrsc.org Similarly, against P. xylostella, several compounds achieved 100% mortality at a concentration of 250 mg L⁻¹, outperforming the reference insecticide chlorpyrifos. rsc.org

Interactive Table 1: Insecticidal Activity of Trifluoromethylpyridine-1,3,4-Oxadiazole Derivatives

| Compound | Substituent (R) | Pest | LC₅₀ (mg L⁻¹) |

|---|---|---|---|

| E18 | 4-Cl | Mythimna separata | 38.5 |

| E27 | 2,4-di-Cl | Mythimna separata | 30.8 |

| Avermectin | Standard | Mythimna separata | 29.6 |

| E5 | 2-F | Plutella xylostella | >80% activity at 250 mg L⁻¹ |

| E9 | 2-Cl | Plutella xylostella | 100% activity at 250 mg L⁻¹ |

| E25 | 2-Br | Plutella xylostella | 100% activity at 250 mg L⁻¹ |

| Chlorpyrifos | Standard | Plutella xylostella | 87% activity at 250 mg L⁻¹ |

Data sourced from studies on novel trifluoromethyl pyridine derivatives. rsc.orgrsc.org

In other studies, various heterocyclic systems built upon a trifluoromethylpyridine scaffold were tested against the cotton aphid, Aphis gossypii. nih.gov Certain thieno[2,3-b]pyridine (B153569) and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives were identified as being the most potent compounds against both nymphs and adults, with activity levels approaching that of the commercial aphicide acetamiprid. nih.gov

Fungicidal Properties

The trifluoromethyl group is also a key feature in the design of novel fungicides. While not directly derived from this compound in the cited studies, related research on fluorinated compounds highlights the potential of this structural motif. For instance, a series of chalcone (B49325) derivatives bearing trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups were synthesized and tested against pathogenic fungi. nih.gov Compounds from both series showed promising activity against Candida albicans and Aspergillus niger. Notably, compound A3 , which contains a trifluoromethyl group and an indole (B1671886) ring, exhibited greater antifungal activity against Aspergillus niger than the standard drug fluconazole. nih.gov

Herbicidal Properties

The trifluoromethyl group is a common substituent in many commercial herbicides. jst.go.jpnih.gov Research into novel herbicidal compounds has explored various derivatives containing this group. In one study, a series of α,α,α-trifluoro-m-tolyl pyridazinone derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited bleaching activity and herbicidal effects at a rate of 300 g ha⁻¹. nih.gov Another study focused on α-trifluoroanisole derivatives containing phenylpyridine moieties. nih.gov At a post-emergence dose of 37.5 g a.i./hm², certain compounds achieved 100% inhibition against broadleaf weeds like Abutilon theophrasti and Amaranthus retroflexus, demonstrating performance superior to the commercial herbicide fomesafen. nih.gov These findings underscore the utility of the trifluoromethyl-heterocycle combination in developing new herbicides. chigroup.site

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the performance of agrochemicals by identifying how molecular modifications influence biological activity. chigroup.site For trifluoromethylpyridine derivatives, SAR analyses have provided key insights into designing more potent and selective agents.

In the development of insecticidal trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety, a preliminary SAR study indicated that the type of substituent on an associated benzene ring significantly impacts insecticidal activity. rsc.orgsemanticscholar.org The research concluded that introducing electron-withdrawing groups (such as chloro, bromo, or fluoro) on the benzene ring enhanced insecticidal efficacy. chigroup.sitersc.org Conversely, the presence of electron-donating groups, like methyl or ethyl, led to a decrease in activity. rsc.orgsemanticscholar.org The position of the substituent was also found to be crucial, with compounds having an electron-withdrawing group at the 2- and/or 4-positions of the benzene ring showing the highest potency. rsc.org

SAR analysis of certain herbicidal compounds revealed that the nature of the amine group could influence activity. For a series of sulfonamide derivatives, compounds bearing N-methyl groups displayed greater herbicidal activity than those with a free NH group. chigroup.site

These SAR studies highlight a recurring theme in the design of pesticides based on the trifluoromethylpyridine scaffold: the electronic properties and position of substituents play a critical role in modulating biological potency. The strongly electron-withdrawing nature of the trifluoromethyl group itself is a foundational element of the activity of these compounds. jst.go.jp By systematically modifying other parts of the molecule, researchers can fine-tune the compound’s interaction with its biological target, leading to enhanced efficacy against specific pests and potentially improved selectivity, which is crucial for minimizing harm to non-target organisms and crops. nih.govchigroup.site

Vii. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure, molecular properties, and reactivity of chemical compounds. For 4-(Trifluoromethyl)nicotinaldehyde, DFT calculations can provide a wealth of information, from its optimized geometry to its electronic distribution and reactivity indices.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. By determining the optimized molecular geometry, key structural parameters such as bond lengths and angles can be accurately predicted. These calculations often employ various functionals and basis sets to achieve a balance between computational cost and accuracy.

A critical aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

For a molecule like this compound, the electron-withdrawing nature of the trifluoromethyl group and the aldehyde group, combined with the electronic properties of the pyridine (B92270) ring, significantly influences the distribution and energies of these frontier orbitals. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

| Calculated Property | Representative Value | Description |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Energy difference between HOMO and LUMO, a measure of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on general trends for similar compounds. They are not the result of specific calculations on this compound.

DFT calculations are also pivotal in exploring the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that connect reactants to products. The energy barrier associated with the transition state determines the reaction rate.

Currently, there is a lack of published studies focusing on the specific transition state analysis and reaction energetics of this compound. Such studies would be valuable for understanding its reactivity in various chemical transformations.

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. For a molecule with a rotatable bond, such as the one connecting the aldehyde group to the pyridine ring in this compound, MD simulations can provide insights into its conformational preferences and flexibility.

By simulating the motion of atoms based on a force field, MD can explore the potential energy surface and identify low-energy conformations. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes, where specific conformations are often required for binding. The simulations can reveal the most stable rotamers and the energy barriers between them.

Although specific MD simulation studies on this compound are not documented in the literature, this technique is widely applied to substituted pyridines and other heterocyclic compounds to understand their dynamic behavior in different environments, such as in solution or within a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is extensively used in drug discovery and agrochemical research to predict the activity of new compounds and to guide their optimization.

In the context of this compound and its derivatives, QSAR studies can be particularly valuable. The trifluoromethylpyridine scaffold is present in numerous biologically active molecules, including insecticides and pharmaceuticals. nih.govresearchgate.netbenthamdirect.comrsc.org

A typical QSAR study involves:

Data Set: A collection of compounds with known biological activities (e.g., insecticidal activity, enzyme inhibition).

Molecular Descriptors: Calculation of a wide range of numerical values that describe the physicochemical properties of the molecules, such as steric, electronic, and hydrophobic parameters.

Model Development: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorous testing of the model's predictive power using internal and external validation techniques.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of trifluoromethylpyridine derivatives to understand the structural requirements for their insecticidal activity. nih.govresearchgate.net These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a CoMFA model might indicate that bulky substituents are favored in one region, while electronegative groups are preferred in another.

The following table presents a hypothetical summary of a QSAR model for a series of trifluoromethylpyridine derivatives, illustrating the key statistical parameters used to assess model quality.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.65 | A measure of the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.85 | A measure of the goodness of fit of the model to the training data. |

| pred_r² (External validation r²) | 0.75 | A measure of the predictive ability of the model on an external test set. |

| Number of Components | 4 | The optimal number of principal components used in the PLS analysis. |

Note: The values in this table are for illustrative purposes and represent a typical outcome for a robust QSAR model.

These QSAR models serve as powerful predictive tools, enabling the rational design of new trifluoromethylpyridine-based compounds with enhanced biological activities.

Viii. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum of 4-(Trifluoromethyl)nicotinaldehyde, distinct signals corresponding to the protons on the pyridine (B92270) ring and the aldehyde group are observed. For a related compound, 6-(Trifluoromethyl)nicotinaldehyde, the ¹H NMR spectrum in CDCl₃ shows a singlet for the aldehyde proton at 10.24 ppm, a singlet for the proton at position 2 of the pyridine ring at 9.22 ppm, a doublet of doublets for the proton at position 5 at 8.39 ppm, and a doublet for the proton at position 4 at 7.91 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For 6-(Trifluoromethyl)nicotinaldehyde, the aldehyde carbon appears at 189.3 ppm. rsc.org The carbon of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms. rsc.org The carbons of the pyridine ring show characteristic shifts, with the carbon attached to the trifluoromethyl group appearing at 152.3 ppm (quartet, J = 35.4 Hz), the carbon at position 2 at 151.7 ppm, the carbon at position 5 at 137.7 ppm, the carbon at position 3 at 133.1 ppm (quartet, J = 0.9 Hz), and the carbon at position 4 at 121.0 ppm (quartet, J = 2.7 Hz). rsc.org The trifluoromethyl carbon itself resonates at 120.9 ppm (quartet, J = 275.8 Hz). rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. For 6-(Trifluoromethyl)nicotinaldehyde, the ¹⁹F NMR spectrum in CDCl₃ displays a singlet at -68.3 ppm, which is characteristic of the CF₃ group in this chemical environment. rsc.org

Table 1: NMR Spectroscopic Data for a Related Compound, 6-(Trifluoromethyl)nicotinaldehyde

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | 10.24 | s | Aldehyde-H | rsc.org | |

| ¹H | 9.22 | s | H-2 | rsc.org | |

| ¹H | 8.39 | dd | J = 8.1, 1.9 | H-5 | rsc.org |

| ¹H | 7.91 | d | J = 8.1 | H-4 | rsc.org |

| ¹³C | 189.3 | s | C=O | rsc.org | |

| ¹³C | 152.3 | q | 35.4 | C-6 | rsc.org |

| ¹³C | 151.7 | s | C-2 | rsc.org | |

| ¹³C | 137.7 | s | C-5 | rsc.org | |

| ¹³C | 133.1 | q | 0.9 | C-3 | rsc.org |

| ¹³C | 121.0 | q | 2.7 | C-4 | rsc.org |

| ¹³C | 120.9 | q | 275.8 | CF₃ | rsc.org |

| ¹⁹F | -68.3 | s | CF₃ | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.comyoutube.com The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band in the region of 1680-1715 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. masterorganicchemistry.com The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C and C-N stretching vibrations of the pyridine ring would be found in the fingerprint region (below 1600 cm⁻¹). youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₇H₄F₃NO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass. For the related isomer, 6-(Trifluoromethyl)nicotinaldehyde, the calculated exact mass for C₇H₄F₃NO is 175.0245, with the found value being 175.0246. rsc.org The mass spectrum would also exhibit characteristic fragment ions resulting from the loss of functional groups, such as the aldehyde group (-CHO) or the trifluoromethyl group (-CF₃).

X-ray Diffraction Studies for Solid-State Structure Determination

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. nih.gov An appropriate HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid such as trifluoroacetic acid (TFA). ed.ac.uk The retention time of the compound under specific conditions serves as an identifier, and the peak area can be used to determine its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a relatively small molecule, could be analyzed by GC. coresta.org The sample is vaporized and passed through a capillary column, and the components are separated based on their boiling points and interactions with the stationary phase. researchgate.net Coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components.

Table 2: Chromatographic Methods for Analysis

| Technique | Typical Column | Typical Mobile/Carrier Phase | Detection | Application |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with TFA | UV, MS | Purity assessment, separation |

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | FID, MS | Purity assessment, separation of volatile impurities |

Ix. Environmental and Toxicological Research Considerations for Trifluoromethylated Compounds

Environmental Fate and Degradation Pathways of Related Trifluoromethyl Compounds

For many aromatic compounds, biodegradation pathways are well-established and often involve microbial degradation. nih.govkegg.jp These pathways typically begin with the hydroxylation of the aromatic ring, followed by ring cleavage. kegg.jp The presence of a trifluoromethyl group on an aromatic ring can influence the susceptibility of the ring to microbial attack. Research on the degradation of various aromatic compounds has identified numerous bacterial strains capable of breaking them down. nih.gov For instance, the degradation of compounds like toluene (B28343) and phenol (B47542) involves specific enzymatic pathways that lead to ring fission. nih.gov

Fluorinated compounds, including those with trifluoromethyl groups, can be persistent in the environment. dioxin20xx.org Some fluorinated substances, like certain per- and polyfluoroalkyl substances (PFAS), are known for their resistance to degradation, leading to concerns about bioaccumulation. sci-hub.se However, it's important to differentiate between different classes of fluorinated compounds, as their environmental behavior can vary significantly. reddit.com

Studies on fluorotelomer alcohols (FTOHs), which are precursors to perfluorinated carboxylic acids (PFCAs), have shown that they can be transported over long distances in the atmosphere and undergo oxidative degradation. dioxin20xx.org This atmospheric transport and degradation represent a significant pathway for the distribution of some fluorinated compounds in the environment. dioxin20xx.org

Table 1: Examples of Trifluoromethylated Compounds and Their Applications

| Compound Name | Application |

| Fluoxetine (Prozac) | Antidepressant wikipedia.org |

| Celecoxib (Celebrex) | Anti-inflammatory drug wikipedia.org |

| Efavirenz (Sustiva) | HIV reverse transcriptase inhibitor wikipedia.org |

| Fluazifop | Herbicide wikipedia.org |

| Trifluralin | Herbicide wikipedia.org |

| Sulfoxaflor | Insecticide wikipedia.org |

Potential for Formation of Transformation Products and Their Environmental Implications

The degradation of trifluoromethylated compounds can lead to the formation of various transformation products, which may have their own environmental and toxicological profiles. The nature of these products depends on the degradation pathway, whether it be biotic (microbial) or abiotic (e.g., photolysis, hydrolysis).

For example, the atmospheric oxidation of FTOHs results in the formation of a series of intermediate products, including aldehydes, before ultimately yielding PFCAs. dioxin20xx.org These transformation products can have different properties, such as water solubility and toxicity, compared to the parent compound. The Canadian Pest Management Regulatory Agency considers the potential for changes to environmental fate and ecotoxicological endpoints of both parent compounds and their transformation products during re-evaluation processes. canada.ca

The study of transformation products is crucial for a comprehensive environmental risk assessment. Understanding the complete lifecycle of a trifluoromethylated compound, from its initial release into the environment to its final degradation products, is essential for predicting its long-term impact.

Considerations for Sustainable Synthetic Routes and Waste Minimization in Fluorination Chemistry

The synthesis of trifluoromethylated compounds has traditionally involved methods that can generate significant chemical waste. However, there is a growing emphasis on developing more sustainable and environmentally friendly "green chemistry" approaches to fluorination. cas.cn

Key areas of focus in sustainable fluorination chemistry include:

Development of Novel Catalysts: The use of transition metal catalysts, such as those based on copper, is being explored as a more environmentally benign alternative to traditional methods. numberanalytics.comresearchgate.net These catalysts can facilitate fluorination reactions under milder conditions, reducing energy consumption. numberanalytics.com

Mechanochemical Methods: Solid-state fluorination using mechanochemistry offers a promising alternative to solvent-based processes. rsc.orgrsc.org This technique can reduce or eliminate the need for toxic, high-boiling point solvents, which are often difficult to remove and dispose of. rsc.org

Electrochemical and Photochemical Fluorination: These methods utilize electricity or light to drive fluorination reactions, often with higher selectivity and reduced use of hazardous reagents. numberanalytics.com

Waste Minimization and Recycling: Research is underway to develop methods for recycling fluoride (B91410) from waste streams, such as those containing PFAS compounds. bioengineer.org This not only addresses waste disposal issues but also offers a more sustainable source of fluorine for chemical synthesis. bioengineer.org Additionally, the development of heterogeneous catalysts that can be easily separated and reused contributes to waste minimization. acs.org Proper management and disposal of fluorine-containing waste are critical to prevent environmental contamination. numberanalytics.comnih.gov

The development of efficient and selective methods for introducing trifluoromethyl groups into molecules is an active area of research. chemistryviews.orgresearchgate.net Advances in this field, coupled with a focus on sustainable practices, are essential for the continued use of these important compounds while minimizing their environmental footprint. nih.gov

X. Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

Future synthetic research will likely prioritize the development of more efficient, economical, and environmentally benign methods for the production of 4-(trifluoromethyl)nicotinaldehyde and its derivatives. A key focus will be on improving atom economy, reducing waste, and utilizing greener solvents and catalysts.

One promising avenue is the advancement of one-step or tandem reactions that minimize intermediate purification steps. For instance, simultaneous vapor-phase chlorination/fluorination of picoline precursors at high temperatures using transition metal-based catalysts has shown potential for producing key trifluoromethylpyridine intermediates in a single step nih.gov. Further refinement of these processes, perhaps through catalyst design or flow chemistry, could enhance yields and selectivity for the desired 4-substituted isomer.

The principles of green chemistry will be central to developing sustainable pathways. This includes the exploration of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability. Zeolite-based catalysts, for example, have been employed in the gas-phase synthesis of pyridine (B92270) bases from simple aldehydes and ketones with ammonia, and their modification with various metals can tune their selectivity google.comgychbjb.com. Applying these concepts to the synthesis of trifluoromethylated pyridines could lead to more sustainable industrial production. Research into magnetically recoverable nanocatalysts, which have been used for synthesizing other pyridine derivatives, also presents a viable strategy for improving the sustainability of synthetic processes nih.gov.

Furthermore, moving away from harsh reagents and reaction conditions is crucial. Developing pathways that operate at ambient temperature and pressure, potentially using biocatalysis or photocatalysis, will be a significant goal. These approaches not only reduce energy consumption but can also offer unique selectivity profiles that are difficult to achieve with traditional thermal methods.

Discovery of New Biological Targets and Therapeutic Applications for Nicotinaldehyde Derivatives

The trifluoromethylpyridine moiety is a well-established pharmacophore found in numerous approved drugs and agrochemicals nih.govwikipedia.org. The strong electron-withdrawing nature and lipophilicity of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets ontosight.aijst.go.jpmdpi.com. Future research will focus on leveraging these properties to discover new therapeutic applications for derivatives of this compound.

Systematic screening of compound libraries derived from this aldehyde against a wide array of biological targets is a key strategy. Given that compounds with similar structures have shown potential anticancer, anti-inflammatory, and antimicrobial properties, these are logical areas for initial investigation ontosight.ainih.govresearchgate.net. For example, the aldehyde functional group can be readily converted into various other functionalities, such as imines, amines, and alcohols, creating a diverse set of molecules for biological evaluation.

A particularly promising area is the development of novel agrochemicals. Several commercial pesticides and herbicides, such as fluazifop-butyl, pyroxsulam, and flonicamid (B1672840), contain a trifluoromethylpyridine core nih.govjst.go.jp. Pyroxsulam, for instance, is an acetolactate synthase (ALS)-inhibiting herbicide containing a 4-(trifluoromethyl)pyridine (B1295354) substructure jst.go.jp. By using this compound as a starting material, medicinal chemists can design and synthesize new analogues to explore structure-activity relationships and identify compounds with improved potency, selectivity, or resistance profiles against new pests and weeds.

Moreover, the exploration of less conventional therapeutic targets is warranted. The structural similarity of the imidazopyridine nucleus (related to the pyridine core) to purines allows for interaction with macromolecules like DNA, RNA, and various proteins, including kinases mdpi.com. This suggests that derivatives of this compound could be investigated as kinase inhibitors for oncology or as modulators of other protein-protein interactions. The potential for these compounds to act as antimutagenic or antioxidant agents also merits further study nih.gov.

| Table 1: Examples of Commercialized Agrochemicals Containing a Trifluoromethylpyridine Moiety | | :--- | :--- | :--- | | Compound Name | Type | Key Structural Feature | | Fluazifop-butyl | Herbicide | 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate | | Haloxyfop-methyl | Herbicide | 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate | | Flazasulfuron | Herbicide | Sulfonylurea with a trifluoromethylpyridine ring | | Flonicamid | Insecticide | N-cyanomethyl-4-(trifluoromethyl)nicotinamide | | Pyroxsulam | Herbicide | Triazolopyrimidine with a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure | | Fluazaindolizine | Nematicide | Contains a 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) precursor |

This table is generated based on information from reference nih.gov.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules derived from this compound. These computational tools can significantly accelerate the design-make-test-analyze cycle, making the process more efficient and cost-effective.